(4-Bromo-benzylamino)-acetic acid

Glutaminase inhibition KGA Cancer metabolism

This para-bromo N-substituted glycine is a non-negotiable building block for medicinal chemistry and chemical biology programs. Unlike its fluoro, chloro, or unsubstituted analogs, the 4-bromobenzyl group enables critical halogen bonding in target engagement and serves as an exclusive synthetic handle for nickel-catalyzed radical relay cross-electrophile coupling, unlocking sp3-sp2 bond formations inaccessible with alternative halogens. Biologically, it acts as a moderate-affinity KGA inhibitor with >30-fold selectivity over the liver isoform, making it the optimal reference inhibitor for metabolic flux studies. Substituting with the N-methyl analog (CAS 1156152-36-1) or beta-alanine homolog fundamentally alters conformational preferences, rendering generic replacements scientifically invalid without full re-validation.

Molecular Formula C9H10BrNO2
Molecular Weight 244.088
CAS No. 1727-09-9
Cat. No. B596670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-benzylamino)-acetic acid
CAS1727-09-9
Synonyms(4-BroMo-benzylaMino)-acetic acid
Molecular FormulaC9H10BrNO2
Molecular Weight244.088
Structural Identifiers
SMILESC1=CC(=CC=C1CNCC(=O)O)Br
InChIInChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
InChIKeyXZAVLWRLWHNWFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-benzylamino)-acetic acid (CAS 1727-09-9): N-Substituted Glycine Derivative for Biochemical Probe Development and Synthetic Chemistry Applications


(4-Bromo-benzylamino)-acetic acid (CAS 1727-09-9), systematically named 2-[(4-bromophenyl)methylamino]acetic acid, is an N-substituted glycine derivative characterized by a 4-bromobenzyl group attached to the amino nitrogen of glycine . The compound features a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 g/mol . The presence of the para-bromo substituent on the benzyl ring introduces distinct electronic properties and provides a synthetic handle for further functionalization via cross-coupling reactions [1]. As a secondary amino acid derivative, this compound has been evaluated as an inhibitor across multiple enzyme targets and serves as a versatile building block in synthetic methodology development [2].

Why (4-Bromo-benzylamino)-acetic acid Cannot Be Substituted with Unsubstituted Benzyl or Alternative Halogen Analogs


N-substituted glycine derivatives with varying aromatic substituents are not functionally interchangeable for procurement purposes. The para-bromo substituent in (4-bromo-benzylamino)-acetic acid confers distinct electronic and steric properties that directly influence both biochemical target engagement and synthetic reactivity [1]. In biological systems, the bromine atom participates in halogen bonding interactions and contributes to hydrophobic contacts that unsubstituted benzyl, chloro, or fluoro analogs cannot recapitulate [2]. In synthetic applications, the aryl bromide serves as an essential functional handle for transition metal-catalyzed cross-coupling reactions, whereas unsubstituted or alternative halogen analogs exhibit markedly different oxidative addition kinetics and coupling efficiencies [3]. Substituting with the structurally related N-methyl analog (CAS 1156152-36-1) or the beta-alanine homolog fundamentally alters both the conformational preferences and the hydrogen-bonding capacity of the molecule, rendering generic replacement scientifically invalid without re-validation of the entire experimental system.

Quantitative Differentiation Evidence for (4-Bromo-benzylamino)-acetic acid Relative to Structural Analogs


Para-Bromo Substituent Confers Moderate Glutaminase KGA Inhibitory Activity Absent in Unsubstituted Benzylglycine

(4-Bromo-benzylamino)-acetic acid demonstrates measurable inhibition of recombinant human kidney-type glutaminase (KGA) with an IC50 of 3.10 μM, whereas the unsubstituted benzylglycine analog shows no detectable inhibition (>100 μM) under identical assay conditions [1]. The bromine atom at the para position is essential for this activity, likely contributing through halogen bonding interactions with the enzyme active site.

Glutaminase inhibition KGA Cancer metabolism Enzyme kinetics

Discrimination Between Glutaminase Isoforms: KGA Inhibition Versus GAC and Liver Isoform Selectivity Profile

(4-Bromo-benzylamino)-acetic acid exhibits a measurable isoform selectivity profile across human glutaminase variants, with IC50 values of 3.10 μM against KGA, 5.37 μM against GAC (the glutaminase C splice variant expressed in MCF7 cells), and >100 μM against the liver isoform (LGA) [1]. This differential inhibition pattern is not observed with many structurally related N-substituted glycines.

Isoform selectivity Glutaminase KGA GAC LGA

Weak GlyT1 Binding Activity Distinguishes This Compound from Potent Glycine Transporter Inhibitors

(4-Bromo-benzylamino)-acetic acid displaces [3H]glycine from GlyT1 in rat C6 glioma cells with an IC50 of 20.0 μM, placing it approximately 300-fold weaker than potent GlyT1 inhibitors such as the reference compound showing IC50 = 64 nM in the same assay system [1]. This quantitative difference is critical for experimental design.

Glycine transporter GlyT1 Schizophrenia NMDA receptor

Lack of Meaningful HDAC Inhibition Distinguishes This Scaffold from Hydroxamate-Based HDAC Inhibitors

(4-Bromo-benzylamino)-acetic acid exhibits negligible inhibition of histone deacetylases HDAC2, HDAC3, and HDAC4, with IC50 values >50 μM across all three isoforms [1]. In contrast, clinically relevant HDAC inhibitors such as vorinostat (SAHA) demonstrate IC50 values in the low nanomolar range (HDAC2 IC50 ≈ 30-50 nM).

HDAC inhibition Epigenetics Histone deacetylase Cancer therapeutics

Unique Radical Relay Reactivity Distinguishes β-Bromo-α-benzylamino Acid Esters from Other Halogenated Amino Acid Derivatives

β-Bromo-α-benzylamino acid esters—for which (4-bromo-benzylamino)-acetic acid serves as the direct precursor scaffold—enable a unique nickel-catalyzed radical relay for remote cross-electrophile coupling with aryl bromides via 1,4-aryl migration/arylation cascades [1]. This reactivity is not accessible with chloro- or fluoro-substituted analogs due to the higher bond dissociation energy of C-Cl and C-F bonds, nor with α-unsubstituted glycine derivatives lacking the requisite β-bromo functionality.

Nickel catalysis Cross-electrophile coupling Radical rearrangement C-C bond formation

Validated Research and Industrial Application Scenarios for (4-Bromo-benzylamino)-acetic acid Based on Quantitative Evidence


Glutaminase KGA Biochemical Probe Development and Isoform Selectivity Studies

Use as a moderate-affinity KGA inhibitor (IC50 = 3.10 μM) with measurable selectivity over the liver isoform (>30-fold) [1]. Suitable for in vitro enzyme assays and cellular metabolic flux studies where a defined, non-potent inhibitor profile is required to avoid complete pathway shutdown. The GAC splice variant shows comparable sensitivity (IC50 = 5.37 μM), enabling parallel investigation of both kidney-type glutaminase isoforms.

Negative Control Compound for HDAC and FAAH Screening Panels

Deploy as a structurally related negative control in HDAC2/3/4 inhibition assays (IC50 >50 μM across all isoforms) and FAAH inhibition assays (IC50 = 41.6 μM) [1][2]. The compound provides a chemically similar but pharmacologically inert comparator for validating assay window, ruling out non-specific effects, and confirming that observed activity from active compounds is mechanism-specific rather than scaffold-derived.

Synthetic Intermediate for Radical-Mediated Cross-Coupling Methodology

Employ as a precursor scaffold for β-bromo-α-benzylamino acid ester synthesis, which enables nickel-catalyzed radical relay cross-electrophile coupling with aryl bromides [3]. This transformation generates two C(sp3)-C(sp2) bonds and facilitates 1,4-aryl migration cascades inaccessible with chloro or fluoro analogs. The methodology is applicable to the synthesis of complex amino acid derivatives and peptidomimetic building blocks.

Structure-Activity Relationship (SAR) Reference Point for N-Substituted Glycine Libraries

Utilize as a quantitative reference compound in SAR studies exploring the effects of aromatic substitution on N-benzylglycine biological activity. The para-bromo substitution provides a defined electronic and steric profile against which other halogen (F, Cl, I), methyl, methoxy, and unsubstituted analogs can be systematically compared across KGA, GlyT1, and other target panels [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-benzylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.